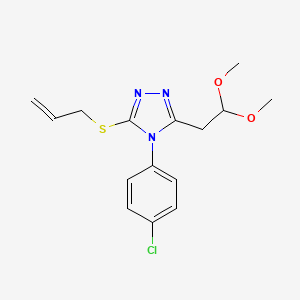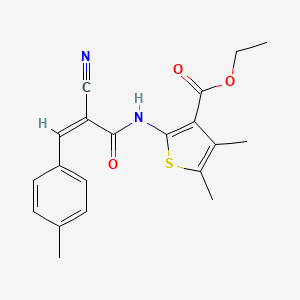
(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyano group, a p-tolyl group, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the acrylamide intermediate: This involves the reaction of p-toluidine with acryloyl chloride in the presence of a base such as triethylamine.
Cyclization: The intermediate undergoes cyclization with 2,3-dimethylthiophene-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.
Esterification: The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
科学研究应用
Chemistry
In chemistry, (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in organic electronics.
作用机制
The mechanism of action of (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiophene ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-2-carboxylate: Similar structure but with a different position of the carboxylate group.
(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-3,4-dimethylthiophene-3-carboxylate: Similar structure but with different methyl group positions.
Uniqueness
The uniqueness of (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate lies in its specific arrangement of functional groups, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the design of new materials and the development of novel synthetic routes.
属性
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-3-(4-methylphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-5-25-20(24)17-13(3)14(4)26-19(17)22-18(23)16(11-21)10-15-8-6-12(2)7-9-15/h6-10H,5H2,1-4H3,(H,22,23)/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGTICKIMNQOO-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(C=C2)C)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
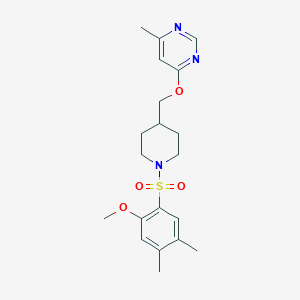
![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)
![6-Methoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2371407.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2371410.png)
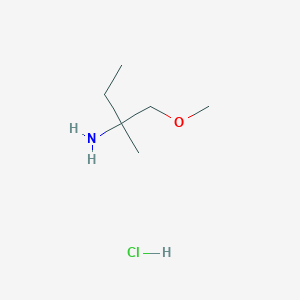
![3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2371412.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-bromothiophene-2-carboxamide](/img/structure/B2371413.png)
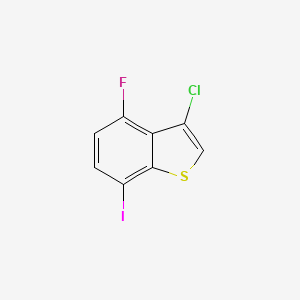
![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2371416.png)
![4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2371417.png)
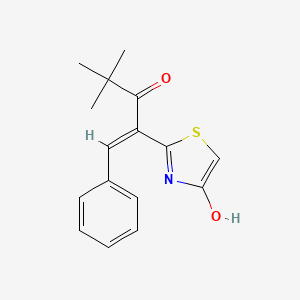
![7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2371420.png)
